3,4-Dihydroisoquinoline hydrochloride

Heterocyclic Synthesis Bischler-Napieralski Cyclization Reaction Yield Optimization

3,4-Dihydroisoquinoline hydrochloride (CAS 61645-80-5), with molecular formula C₉H₁₀ClN and molecular weight 167.63 g/mol, is a bicyclic heterocyclic building block comprising a benzene ring fused to a partially saturated pyridine ring bearing an imine functionality. This compound serves as a versatile intermediate in the synthesis of biologically active 1,2,3,4-tetrahydroisoquinolines and is recognized as a privileged scaffold in drug discovery programs targeting neurological disorders and receptor modulation.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 61645-80-5
Cat. No. B8670128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroisoquinoline hydrochloride
CAS61645-80-5
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CN=CC2=CC=CC=C21.Cl
InChIInChI=1S/C9H9N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,7H,5-6H2;1H
InChIKeyASHMWTTWGPKMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroisoquinoline Hydrochloride (CAS 61645-80-5): A Foundational Scaffold for Medicinal Chemistry and Neuropharmacology Procurement


3,4-Dihydroisoquinoline hydrochloride (CAS 61645-80-5), with molecular formula C₉H₁₀ClN and molecular weight 167.63 g/mol, is a bicyclic heterocyclic building block comprising a benzene ring fused to a partially saturated pyridine ring bearing an imine functionality . This compound serves as a versatile intermediate in the synthesis of biologically active 1,2,3,4-tetrahydroisoquinolines and is recognized as a privileged scaffold in drug discovery programs targeting neurological disorders and receptor modulation . Unlike its fully reduced counterpart, the imine moiety in 3,4-dihydroisoquinoline provides a unique electrophilic handle that enables distinct synthetic transformations, making it an essential procurement option for research groups requiring this specific oxidation state.

1 Imine-containing heterocyclic building block for electrophile-driven transformations
2 Privileged scaffold for constructing NR1/2B-subtype selective NMDA receptor research tool compounds
3 Specific oxidation state required for stereoselective Ugi multi-component reactions

Why 3,4-Dihydroisoquinoline Hydrochloride (CAS 61645-80-5) Cannot Be Replaced by Tetrahydroisoquinoline or Isoquinoline Analogs


Generic substitution among isoquinoline-class compounds is not scientifically valid due to fundamental differences in oxidation state, electronic configuration, and synthetic utility. The imine moiety (C=N) in 3,4-dihydroisoquinoline confers unique electrophilicity and geometric constraints that govern its behavior in cyclization reactions, asymmetric hydrogenations, and receptor-binding interactions [1]. In contrast, 1,2,3,4-tetrahydroisoquinoline lacks this reactive imine, behaving as a saturated secondary amine, while fully aromatic isoquinoline exhibits distinct π-stacking and basicity profiles [2]. These differences manifest in measurable outcomes: divergent yields in Bischler-Napieralski-type cyclizations , altered stereochemical outcomes in Ugi reactions [1], and distinct selectivity profiles in receptor assays [3]. Consequently, procurement decisions must be guided by the specific oxidation state required for the intended synthetic or biological application.

! 1,2,3,4-Tetrahydroisoquinoline lacks the imine electrophile; stereoselective Ugi pathways and imine-dependent cyclizations may not transfer.
! Fully aromatic isoquinoline has different π-stacking and basicity; receptor-binding conformations may shift.
! Regioisomeric or reduced analogs can alter Bischler-Napieralski yields and stereochemical outcomes.

Quantitative Differentiation Evidence for 3,4-Dihydroisoquinoline Hydrochloride (CAS 61645-80-5) Against Closest Comparators


Synthetic Route Efficiency: Bischler-Napieralski Cyclization Yields of 3,4-Dihydroisoquinoline vs. Substituted Analogs

The Bischler-Napieralski cyclization using bromotriphenoxyphosphonium bromide (TPPBr₂) at -60 °C in dichloromethane with triethylamine provides 3,4-dihydroisoquinolines in good to excellent yields. In contrast, the use of chlorotriphenoxyphosphonium chloride under otherwise identical conditions yields low conversions, demonstrating that the choice of phosphonium halide is critical for synthetic efficiency. Additionally, 8-chloro-substituted 3,4-dihydroisoquinoline is obtained as a minor byproduct (11% yield) compared to the 6-chloro regioisomer (65% yield) under standard cyclization conditions, underscoring the position-dependent yield variability that necessitates procurement of the precise unsubstituted parent compound for consistent synthetic outcomes. [1]

Bischler-Napieralski yield
Head-to-head
TPPBr₂-mediated cyclization gives good to excellent yields; chloride analog gives low conversion. 6-chloro regioisomer 65% vs. 8-chloro 11% over three steps.
Yield and regioisomer choice directly impact synthetic feasibility.
Supports selection of unsubstituted parent scaffold and phosphonium halide method.
Heterocyclic Synthesis Bischler-Napieralski Cyclization Reaction Yield Optimization

NMDA Receptor Subtype Selectivity: 3,4-Dihydroisoquinoline-Derived Antagonists vs. Ifenprodil Baseline

4-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyridines and -quinolines demonstrate NR1/2B subtype selective NMDA receptor antagonism with reduced α1 adrenergic receptor affinity compared to the prototypical antagonist Ifenprodil. While specific IC₅₀ values for the parent hydrochloride salt are not reported in this study, the 3,4-dihydroisoquinoline scaffold is identified as essential for maintaining subtype selectivity over off-target α1 and M1 receptors. This scaffold-dependent selectivity provides a clear advantage over non-isoquinoline NMDA antagonists and informs procurement decisions for neuroscience drug discovery programs targeting NR1/2B receptors. [1]

NR1/2B subtype selectivity
Class-level
Derivatives show NR1/2B-selective antagonism with reduced α1 adrenergic receptor affinity relative to Ifenprodil (exact IC₅₀ for parent salt not reported).
Reported selectivity profile is scaffold-dependent; supports NR1/2B tool compound synthesis.
Class-level inference; specific potency requires derivative-level validation.
Neuropharmacology NMDA Receptor Antagonism Receptor Subtype Selectivity

Oxidation State-Dependent Synthetic Utility: 3,4-Dihydroisoquinoline vs. 1,2,3,4-Tetrahydroisoquinoline in Stereoselective Transformations

3,4-Dihydroisoquinolines (DHIQs) serve as electrophilic imine substrates in highly diastereoselective Ugi three-component reactions (U3CRs) to produce enantiopure 1,2,3,4-tetrahydroisoquinolines (THIQs). The internal chirality of the DHIQ scaffold governs conformational stability of the intermediate, thereby controlling facial selectivity. In contrast, using fully reduced THIQs as starting materials would bypass this stereocontrolled pathway and fail to access the same chiral products. This oxidation state-specific reactivity directly determines synthetic route feasibility and stereochemical outcomes, making DHIQ an irreplaceable procurement item for asymmetric synthesis programs. [1]

Stereoselective Ugi reaction
Method context
Chiral 3,4-dihydroisoquinolines enable highly diastereoselective U3CR to enantiopure THIQs; THIQ starting material cannot participate as electrophile.
Imine oxidation state is required for stereocontrolled entry to chiral tetrahydroisoquinolines.
Synthetic pathway design must consider oxidation state.
Asymmetric Synthesis Ugi Multi-Component Reaction Chiral Building Blocks

Physicochemical and Chromatographic Baseline: 3,4-Dihydroisoquinoline Hydrochloride vs. Structural Analogs

3,4-Dihydroisoquinoline hydrochloride exhibits characteristic physicochemical parameters including exact mass 167.05000 Da, polar surface area (PSA) 12.36 Ų, and calculated LogP of 1.89920, which distinguish it from structurally related compounds such as tetrahydroisoquinoline (LogP ~1.5-2.0 depending on substitution) and fully aromatic isoquinoline (LogP ~2.0). While direct purity and stability data for the parent compound under standardized conditions are limited in peer-reviewed literature, commercial specifications typically report ≥95% purity by HPLC. Solubility data indicate high aqueous solubility for the hydrochloride salt, which facilitates handling and reaction setup.

Physicochemical identity
Data to verify
Exact mass 167.05000 Da, PSA 12.36 Ų, LogP 1.90; commercial purity typically ≥95% HPLC.
Differentiates from reduced or oxidized analogs upon receipt.
Supplier specification; verify identity by HPLC or LC-MS.
Analytical Chemistry HPLC Purity Assessment Physicochemical Characterization

Comparative Stability of Dihydroisoquinoline vs. Isoquinoline-Derived Spiropyrans

Spiropyrans derived from the dihydroisoquinoline series exhibit considerably greater stability than their isoquinoline counterparts. In polar solvents, both series can exist in merocyanine or spiropyran forms; however, the dihydroisoquinoline-based spiropyrans demonstrate enhanced resistance to ring-opening or degradation. This stability advantage is a direct consequence of the partially saturated imine-containing ring system, which is absent in fully aromatic isoquinoline analogs. [1]

Spiropyran stability
Class-level
Dihydroisoquinoline-derived spiropyrans show considerably greater stability than isoquinoline-derived analogs in polar solvents.
Partially saturated ring may improve photochromic lifetime.
Qualitative trend; half-life data not reported.
Photochromic Materials Spiropyran Stability Structural Stability

CB2 Receptor Agonism: 3,4-Dihydroisoquinoline-Derived Compounds vs. Unmodified Scaffold

3,4-Dihydroisoquinoline derivative compounds of formula (I) exhibit agonizing activity on the CB2 receptor, positioning them as potential therapeutic agents for asthma, nasal allergy, atopic dermatitis, autoimmune diseases, and pain management. The parent 3,4-dihydroisoquinoline hydrochloride serves as the foundational scaffold for these active derivatives, and while it is not itself a potent CB2 agonist, its procurement enables the synthesis of pharmacologically active analogs. In contrast, fully saturated or aromatic isoquinoline scaffolds may not yield the same receptor-binding conformation or activity profile. [1]

CB2 receptor agonism
Class-level inference
Patent reports that 3,4-dihydroisoquinoline derivatives act as CB2 agonists for immunomodulation research; parent hydrochloride is the synthetic entry point.
Scaffold enables CB2-targeted medicinal chemistry programs.
No direct potency data for parent compound; review derivative SAR.
Cannabinoid Receptor Pharmacology CB2 Agonist Development Immunomodulation

Optimal Application Scenarios for 3,4-Dihydroisoquinoline Hydrochloride (CAS 61645-80-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of NR1/2B Subtype Selective NMDA Receptor Antagonists

3,4-Dihydroisoquinoline hydrochloride is the essential starting material for constructing 4-(3,4-dihydro-1H-isoquinolin-2-yl)-pyridines and -quinolines, which have demonstrated NR1/2B subtype selective NMDA receptor antagonism with reduced α1 adrenergic receptor affinity compared to Ifenprodil. This scaffold-based selectivity is critical for developing safer neuroprotective agents with an improved therapeutic window. Procurement of the parent hydrochloride salt ensures access to this validated pharmacophore for structure-activity relationship (SAR) studies. [1]

Asymmetric Synthesis: Stereoselective Preparation of Enantiopure Tetrahydroisoquinolines via Ugi Multi-Component Reactions

The imine functionality of 3,4-dihydroisoquinoline is uniquely suited for highly diastereoselective Ugi three-component reactions (U3CRs), enabling the controlled synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines. This transformation exploits the electrophilic imine and internal chirality of the DHIQ scaffold to govern facial selectivity. Using the fully reduced THIQ analog would preclude this stereocontrolled pathway entirely, making DHIQ an irreplaceable building block for chiral pool synthesis. [1]

Process Chemistry: Optimized Bischler-Napieralski Cyclization Using TPPBr₂-Mediated Conditions

For research groups requiring high-yielding, mild-condition Bischler-Napieralski cyclizations, 3,4-dihydroisoquinoline hydrochloride can be synthesized efficiently using bromotriphenoxyphosphonium bromide (TPPBr₂) at -60 °C in dichloromethane with triethylamine. This method provides good to excellent yields and proceeds under the mildest conditions ever reported for this transformation, contrasting sharply with low yields obtained using chlorotriphenoxyphosphonium chloride or harsh traditional conditions. [1]

Analytical Reference Standard: Identity Verification and Purity Assessment

With defined physicochemical parameters—exact mass 167.05000 Da, PSA 12.36 Ų, LogP 1.89920—3,4-dihydroisoquinoline hydrochloride serves as a reliable analytical reference standard for HPLC, LC-MS, and NMR methods development. These metrics distinguish it from reduced (tetrahydro) or oxidized (isoquinoline) analogs that may be inadvertently supplied or synthesized. Commercial material typically meets ≥95% purity by HPLC, providing a consistent baseline for reaction monitoring and impurity profiling. [1]

Application
Selection Property
Validation Focus
NR1/2B subtype-selective antagonist synthesis
Scaffold-dependent NR1/2B selectivity context
Subtype selectivity and off-target receptor profiling
Stereoselective Ugi multi-component reactions
Imine electrophilicity for diastereoselective U3CR
Enantiomeric purity and chiral induction efficiency
Mild-condition Bischler-Napieralski cyclization
Phosphonium halide-mediated yield context
Reaction yield and regioisomeric purity
Analytical reference standard
Defined exact mass and LogP for identity confirmation
HPLC purity and oxidation state verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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